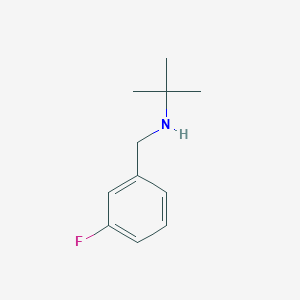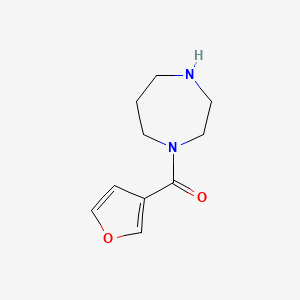
N-(4-Aminophenyl)-3,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Aminophenyl)-3,5-dichlorobenzamide” likely refers to a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a benzamide group (a benzene ring attached to a carboxamide group -CONH2) with two chlorine atoms at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the reaction conditions. For example, amines can participate in a variety of reactions, including acylation, alkylation, and condensation with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and the types of intermolecular forces present .科学的研究の応用
Anticancer Activity
A series of novel compounds, including those similar in structure to N-(4-Aminophenyl)-3,5-dichlorobenzamide, have been investigated for their anticancer properties. For example, compounds with potent antiproliferative activities towards various solid cancer cell lines have shown significant inhibitory activities against histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), crucial targets in cancer therapy. These compounds not only inhibited cell migration but also induced apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, demonstrating promising strategies for malignant tumor treatment (Cheng et al., 2020).
Synthesis and Structural Analysis
Research into the synthesis and characterization of dichlorobenzamide derivatives, closely related to N-(4-Aminophenyl)-3,5-dichlorobenzamide, has provided insight into their chemical structure and potential applications. These compounds have been synthesized through reactions with arylamine compounds, yielding a series of derivatives characterized by nuclear magnetic resonance and infrared spectroscopy. X-ray crystallography has further elucidated the structural properties of these compounds, contributing to the understanding of their chemical behaviors and potential applications in material science and drug design (Zhang et al., 2020).
Corrosion Inhibition
The structural analogs of N-(4-Aminophenyl)-3,5-dichlorobenzamide have been explored for their corrosion inhibition properties. For instance, derivatives have been studied for their ability to inhibit acidic corrosion of mild steel, demonstrating high inhibition efficiency. Such compounds operate as mixed inhibitors, affecting both cathodic and anodic corrosion currents, and their adsorption on steel surfaces follows Langmuir’s adsorption isotherm. These findings highlight the potential of such compounds in protecting metals against corrosion, thus having implications for industrial applications (Bentiss et al., 2009).
Material Science and Polymer Development
Compounds structurally related to N-(4-Aminophenyl)-3,5-dichlorobenzamide have been incorporated into the synthesis of electroactive polyamides with pendent carbazole groups. These polymers exhibit high thermal stability, strong photoluminescence, and significant electrochromic properties, changing color upon electrochemical oxidation. Such materials are promising for applications in optoelectronic devices and sensors, showcasing the versatility of dichlorobenzamide derivatives in material science (Hsiao et al., 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It’s suggested that similar compounds may exhibit membrane perturbing and intracellular actions . This could involve interactions with the cell membrane leading to permeabilization, or intracellular interactions possibly involving DNA-binding .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Similar compounds have shown potent activity against both gram-positive and gram-negative bacterial strains
特性
IUPAC Name |
N-(4-aminophenyl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-8(6-10(15)7-9)13(18)17-12-3-1-11(16)2-4-12/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUPCCGHHJIEHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-3,5-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

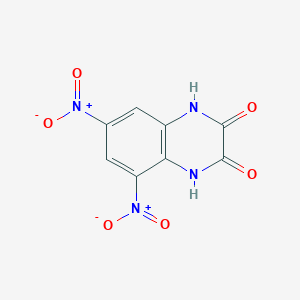


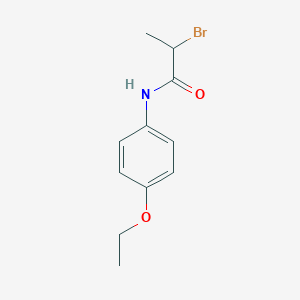
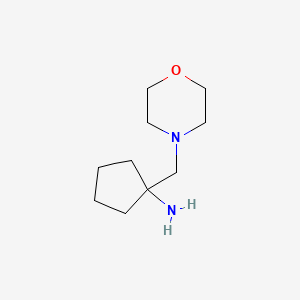
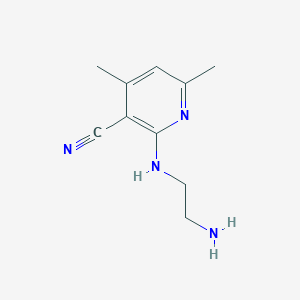

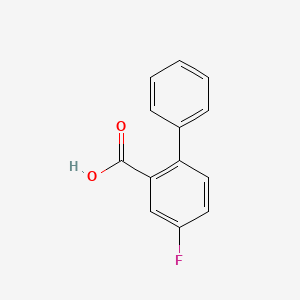


![2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1341149.png)

